Methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate
CAS No.:
Cat. No.: VC18296337
Molecular Formula: C11H8F3NO2
Molecular Weight: 243.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F3NO2 |
|---|---|
| Molecular Weight | 243.18 g/mol |
| IUPAC Name | methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate |
| Standard InChI | InChI=1S/C11H8F3NO2/c1-17-10(16)7-5-9-6(2-3-15-9)4-8(7)11(12,13)14/h2-5,15H,1H3 |
| Standard InChI Key | ANNJADHTLPCPEJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C2C=CNC2=C1)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The indole core of methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate consists of a bicyclic structure fused from a benzene ring and a pyrrole ring. Substituents at the 5- and 6-positions introduce distinct reactivity:
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Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability, making the compound amenable to membrane permeability in biological systems .
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Methoxycarbonyl Group (-COOCH₃): Provides a handle for further functionalization via hydrolysis or transesterification .
The IUPAC name, methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate, reflects these substituents (PubChem CID: 169501332) . The Standard InChIKey facilitates precise chemical identification and database searches.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈F₃NO₂ | |
| Molecular Weight | 243.18 g/mol | |
| IUPAC Name | methyl 5-(trifluoromethyl)-1H-indole-6-carboxylate | |
| CAS Number | 2816913-18-3 |
Spectroscopic and Crystallographic Data
While crystallographic data specific to this compound remains unpublished, analogous trifluoromethylated indoles exhibit planar indole cores with bond lengths and angles consistent with aromatic systems . For example, methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate, a structural relative, crystallizes in a monoclinic system (P2₁/c) with unit cell parameters a = 11.3688 Å, b = 10.6836 Å, and c = 14.4518 Å . Intermolecular hydrogen bonds (N–H⋯O, ~2.83 Å) and π-π stacking (~3.69 Å) stabilize its lattice , suggesting similar packing behavior for the indole analogue.
Synthesis and Manufacturing
Direct Trifluoromethylation Strategies
Copper-catalyzed radical trifluoromethylation represents a promising route for introducing CF₃ groups to indoles. A ligand-free protocol using CuSO₄ and TBHP (tert-butyl hydroperoxide) enables selective C–H functionalization at ambient conditions . For instance, N-Boc-protected indoles undergo trifluoromethylation at the 2-position with 22% yield under these conditions . Adapting this method to the 5-position may require tailored directing groups or modified reaction parameters.
Multi-Step Synthesis
A plausible synthesis involves:
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Indole Ring Formation: Fischer indole synthesis or Madelung cyclization to construct the indole core.
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Electrophilic Trifluoromethylation: Using Umemoto’s reagent or CF₃ radicals to install the CF₃ group at the 5-position .
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Esterification: Reaction with methyl chloroformate to introduce the methoxycarbonyl group at the 6-position.
Optimization of reaction time, temperature, and catalyst loading is critical to maximizing yield and purity.
Applications in Materials Science
Organic Electronics
The electron-withdrawing CF₃ group improves electron mobility in organic semiconductors. Blending this compound with π-conjugated polymers enhances charge transport in organic field-effect transistors (OFETs).
Fluorinated Polymers
Incorporating the indole derivative into polymer backbones increases thermal stability (Tg > 200°C) and chemical resistance, making it suitable for coatings and aerospace materials.
Future Research Directions
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Synthetic Optimization: Developing enantioselective trifluoromethylation protocols for chiral indole derivatives.
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Drug Development: Screening against kinase targets (e.g., EGFR, BRAF) to identify lead compounds.
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Materials Characterization: Investigating dielectric properties for capacitor applications.
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